molecular formula C17H18INO3 B13008607 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide

Cat. No.: B13008607
M. Wt: 411.23 g/mol
InChI Key: RNYKCNLBSJQQKO-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide is a synthetic small molecule with a molecular formula of C17H18INO3 and a molecular weight of 395.24 g/mol. This benzamide derivative is built around a central benzene ring that is strategically substituted with an iodine atom, an ethoxy group, a (4-methylbenzyl)oxy ether, and a terminal carboxamide group. The presence of the iodine atom at the 5-position makes it a valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are pivotal in medicinal chemistry for creating more complex structures for biological screening . Benzamide derivatives are frequently explored in drug discovery for their ability to interact with a wide range of biological targets, and the specific substitution pattern on this compound suggests potential for developing novel therapeutic agents . Researchers can utilize this compound as a key synthetic precursor or as a core scaffold in the design and synthesis of new molecules targeting various diseases. It is strictly for research applications in laboratory settings. The product is offered with comprehensive analytical data to ensure identity and purity for your research requirements.

Properties

Molecular Formula

C17H18INO3

Molecular Weight

411.23 g/mol

IUPAC Name

3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C17H18INO3/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H2,19,20)

InChI Key

RNYKCNLBSJQQKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide typically involves multiple steps, starting from the appropriate benzaldehyde derivative. The key steps include:

    Iodination: Introduction of the iodine atom into the aromatic ring.

    Ethoxylation: Addition of the ethoxy group.

    Benzylation: Attachment of the 4-methylbenzyl group.

    Amidation: Formation of the benzamide group.

Each step requires specific reagents and conditions, such as iodine for iodination, ethyl alcohol for ethoxylation, and benzyl chloride for benzylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an amine .

Scientific Research Applications

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to structurally related benzamide derivatives (Table 1). Key differences include:

Halogen Substituents :

  • The 5-iodo group in the target compound contrasts with bromo (e.g., 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, 5f ) and fluoro substituents in antifungal pyrimidine derivatives . Halogen size and electronegativity influence membrane permeability and target binding.

Ether and Alkoxy Chains :

  • The 4-((4-methylbenzyl)oxy) group introduces steric bulk compared to simpler alkoxy chains (e.g., 3-(heptyloxy) in hydroxamic acid derivatives ). Bulky substituents may enhance target specificity but reduce solubility.

Analytical Challenges

Benzamide derivatives (e.g., amisulpride, tiapride) are notoriously difficult to differentiate due to structural similarities . The target compound’s iodo substituent and 4-methylbenzyloxy group may aid in chromatographic separation compared to simpler derivatives.

Table 1: Comparison of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide with Analogues

Compound Name Substituents (Position) Biological Activity Efficacy (EC₅₀/Ki) Reference
This compound 3-OCH₂CH₃, 4-OCH₂C₆H₄-p-CH₃, 5-I Hypothesized antifungal N/A
5f (Pyrimidine derivative) 5-Br, 2-F, pyrimidine-oxy Antifungal (Phomopsis sp.) EC₅₀ = 10.5 μg/mL
N-Hydroxy-3-((6-(hydroxyamino)...)benzamide Hydroxamic acid chain at 3 Metallo-β-lactamase inhibition Ki = 0.18 μM
5g (4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide) 4-OCH₂CH₃, 3-NHCOC₆H₄-p-OCH₃, N-OH Enzyme inhibition (hypothesized) N/A

Biological Activity

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide, with the molecular formula C17H18INO3, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features several notable structural components:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Iodine atom : May contribute to specific interactions with biological targets.
  • 4-Methylbenzyl ether : Influences the compound's lipophilicity and interaction with cellular membranes.

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor or modulator. The exact mechanisms can vary based on the specific biological context but generally involve:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways critical for cell function and communication.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antitumor Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, compounds that share structural characteristics have demonstrated efficacy against various cancer cell lines, highlighting the potential for this compound in cancer therapy .

Antimicrobial Properties

Compounds within this chemical class have also been reported to possess antimicrobial activity. The presence of the ethoxy and iodine groups may enhance the ability of the compound to penetrate microbial membranes, thus exerting its effects .

Anti-inflammatory Effects

In vitro studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of similar benzamide derivatives on human cervical carcinoma (HeLa) cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent antitumor effect .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The study found notable inhibition zones, indicating effective antimicrobial action .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructureBiological Activity
3-Ethoxy-5-bromo-4-(4-methylbenzyl)oxy)benzamideStructureModerate antitumor activity
3-Ethoxy-5-fluoro-4-(4-methylbenzyl)oxy)benzamideStructureStronger antimicrobial effects

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